Cas no 874948-59-1 ((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate structure
874948-59-1 structure
Nombre del producto:(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Número CAS:874948-59-1
MF:C32H21O4P
Megavatios:500.480509519577
MDL:MFCD17676194
CID:2360872

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Propiedades químicas y físicas

Nombre e identificación

    • (S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin
    • S-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
    • (S)-2,2′-Dihydroxy-3,3′-diphenyl-1,1′-binaphthalene cyclic phosphate
    • MDL: MFCD17676194
    • Renchi: 1S/C32H21O4P/c33-37(34)35-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)36-37)22-13-5-2-6-14-22/h1-20H,(H,33,34)
    • Clave inchi: RLPAIZCRXBEKDM-UHFFFAOYSA-N
    • Sonrisas: O=P1(OC2C(C3C=CC=CC=3)=CC3C(C=2C2C(=C(C4C=CC=CC=4)C=C4C=2C=CC=C4)O1)=CC=CC=3)O

Propiedades experimentales

  • Punto de ebullición: 755.1°C at 760 mmHg

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Información de Seguridad

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D759062-1g
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)-
874948-59-1 97%
1g
$225 2024-06-06
abcr
AB491455-100 mg
(11bS)-4-Hydroxy-2,6-diphenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); .
874948-59-1 98%
100mg
€295.00 2023-06-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48000-100mg
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 98%,99%ee
100mg
¥428.0 2022-10-09
Alichem
A019122525-1g
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
874948-59-1 95%
1g
$1363.50 2023-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-1387-100mg
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
874948-59-1 98%,(99%ee)
100mg
3662CNY 2021-05-08
Alichem
A019122525-100mg
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine4-oxide
874948-59-1 95%
100mg
$348.14 2023-08-31
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0219-100mg
(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
874948-59-1 98%,99%e.e.
100mg
¥785.0 2024-07-19
Ambeed
A199768-5g
(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 97%
5g
$1174.0 2024-04-16
Aaron
AR00IFC6-100mg
Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-diphenyl-,4-oxide, (11bS)-
874948-59-1 97%
100mg
$23.00 2025-02-11
A2B Chem LLC
AI58586-250mg
(11Br)-4-hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide
874948-59-1 97%
250mg
$44.00 2024-04-19

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  30 min, rt
1.2 3 h, rt; rt → -78 °C
1.3 Reagents: Triethyl borate ;  10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt; 2 h, rt
2.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
3.2 Reagents: Water ;  0 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
4.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
4.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
Referencia
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  36 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Diethyl ether ,  Hexane ;  30 min, rt
2.2 3 h, rt; rt → -78 °C
2.3 Reagents: Triethyl borate ;  10 min, -78 °C; -78 °C → rt; overnight, rt; rt → 0 °C
2.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt; 2 h, rt
3.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
4.2 Reagents: Water ;  0 °C
5.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
5.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
5.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
5.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
Referencia
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Cyclopentyl methyl ether ;  10 min, rt; rt → 37 °C; 23 h, 37 °C; 37 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
1.4 Solvents: Water ;  1 h, rt
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
2.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  1 h, rt
1.3 Reagents: Potassium fluoride Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  18 h, reflux; reflux → rt
1.4 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
1.5 Solvents: Water ;  rt
1.6 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  5 h, rt
1.7 Solvents: Water ;  30 min, rt
1.8 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  rt
Referencia
Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines
Evans, Christopher G.; et al, Organic Letters, 2009, 11(14), 2957-2959

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Barium hydroxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, reflux; reflux → rt
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
3.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
Referencia
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → 83 °C; 18 h, 83 °C
2.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether ,  Cyclopentyl methyl ether ;  10 min, rt; rt → 37 °C; 23 h, 37 °C; 37 °C → rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 18 h, rt; rt → 0 °C
2.4 Solvents: Water ;  1 h, rt
3.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt → 120 °C; 18 h, 120 °C; 120 °C → rt
3.2 Solvents: Water ;  rt → 103 °C; 3 h, 103 °C; 103 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referencia
Chromopynones are pseudo natural product glucose uptake inhibitors targeting glucose transporters GLUT-1 and -3
Karageorgis, George ; et al, Nature Chemistry, 2018, 10(11), 1103-1111

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine ;  rt; 3 h, 90 °C; 90 °C → 55 °C
2.2 Reagents: Water ;  55 °C; 1 h, reflux; reflux → 60 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; cooled
Referencia
Practical Synthesis of Chiral Phosphorous Acids Based on BINOL-Skeleton
Yan, Lin-Jie; et al, Organic Preparations and Procedures International, 2013, 45(6), 473-482

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Raw materials

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Preparation Products

(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:874948-59-1)(S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
A915804
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):212.0/1057.0